Cytotoxicity in RAJI (Burkitt's Lymphoma) Cells: >9-Fold Increase Over Closest Analogs
7-Isopentenyloxy-gamma-fagarine demonstrates exceptional cytotoxic potency against the RAJI (Burkitt's lymphoma) cell line, with an IC₅₀ of 1.5 µg/mL. This activity is profoundly greater than that of the structurally related furoquinoline alkaloids isolated and tested concurrently, including atanine (IC₅₀ = 14.5 µg/mL, ~9.7-fold less potent), skimmianine (IC₅₀ = 15.6 µg/mL, ~10.4-fold less potent), and flindersine (IC₅₀ = 14.9 µg/mL, ~9.9-fold less potent) [1]. The data were derived from a head-to-head bioassay-guided fractionation study of Haplophyllum canaliculatum Boiss. extract, providing direct comparative evidence within the same experimental context [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 1.5 µg/mL (RAJI cell line) |
| Comparator Or Baseline | atanine (14.5 µg/mL), skimmianine (15.6 µg/mL), flindersine (14.9 µg/mL) |
| Quantified Difference | ~9.7-fold to 10.4-fold more potent |
| Conditions | RAJI (Burkitt's lymphoma) cell line; assay conducted in vitro |
Why This Matters
This near 10-fold increase in potency against a model for aggressive B-cell lymphoma establishes a clear scientific rationale for selecting 7-Isopentenyloxy-gamma-fagarine over other common furoquinoline alkaloids in leukemia-focused cytotoxicity screens.
- [1] Varamini P, et al. Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. Planta Med. 2009;75(14):1509-1512. View Source
